1-{[(Tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid
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Overview
Description
1-{[(Tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid is a compound that belongs to the class of organic compounds known as pyrrolidines. These are compounds containing a pyrrolidine ring, which is a five-membered saturated ring with one nitrogen atom. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis due to its stability under a variety of conditions and its ease of removal.
Preparation Methods
The synthesis of 1-{[(Tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid typically involves the protection of the amino group of pyrrolidine-2-carboxylic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . Industrial production methods often employ flow microreactor systems for the efficient and sustainable synthesis of tert-butyl esters .
Chemical Reactions Analysis
1-{[(Tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The Boc group can be substituted with other protecting groups or functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include di-tert-butyl dicarbonate, trifluoroacetic acid, and various bases and solvents. Major products formed from these reactions include deprotected amines and substituted derivatives.
Scientific Research Applications
1-{[(Tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{[(Tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid primarily involves the protection and deprotection of the amino group. The Boc group is added to the amino group under basic conditions, forming a stable carbamate. The removal of the Boc group is typically achieved using strong acids, which cleave the carbamate bond and release the free amine . This process is crucial in peptide synthesis, where selective protection and deprotection of amino groups are required.
Comparison with Similar Compounds
1-{[(Tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid can be compared with other Boc-protected amino acids and derivatives, such as:
1-{[(Tert-butoxy)carbonyl]amino}cyclohexanecarboxylic acid: Similar in structure but with a cyclohexane ring instead of a pyrrolidine ring.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: These are used in dipeptide synthesis and offer unique properties due to their ionic liquid nature.
The uniqueness of this compound lies in its specific structure, which makes it a valuable intermediate in the synthesis of various complex molecules, particularly in the pharmaceutical industry.
Properties
Molecular Formula |
C10H18N2O4 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)11-12-6-4-5-7(12)8(13)14/h7H,4-6H2,1-3H3,(H,11,15)(H,13,14) |
InChI Key |
PBLCAESKICYLIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NN1CCCC1C(=O)O |
Origin of Product |
United States |
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